Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride
CAS No.: 158840-52-9
Cat. No.: VC21282899
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158840-52-9 |
|---|---|
| Molecular Formula | C9H12ClNO3 |
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | methyl 2-amino-2-(2-hydroxyphenyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-4-2-3-5-7(6)11;/h2-5,8,11H,10H2,1H3;1H |
| Standard InChI Key | SKYIJDPTQHVHAP-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1=CC=CC=C1O)N.Cl |
| Canonical SMILES | COC(=O)C(C1=CC=CC=C1O)N.Cl |
Introduction
Compound Overview and Identification
Benzeneacetic acid, a-amino-2-hydroxy-, methyl ester, hydrochloride is an organic compound containing a benzene ring with several functional groups, including an amino group and a hydroxy group. The compound is characterized by specific chemical identifiers that distinguish it within chemical databases and research literature. The compound is registered with CAS number 158840-52-9 and has a molecular formula of C9H12ClNO3. Its molecular weight is calculated at 217.65 g/mol, making it a relatively small organic molecule. The IUPAC name for this compound is methyl 2-amino-2-(2-hydroxyphenyl)acetate;hydrochloride, which describes its chemical structure precisely following international naming conventions.
Chemical Structure and Properties
Structural Characteristics
Benzeneacetic acid, a-amino-2-hydroxy-, methyl ester, hydrochloride possesses a distinctive chemical structure that contributes to its properties and potential applications. At its core, the compound features a benzene ring with a hydroxy group at position 2. The compound also contains an amino group and a methyl ester group attached to the alpha carbon of the acetic acid moiety. The compound exists as a hydrochloride salt, which enhances its stability and solubility in various solvents compared to its free base form.
The presence of both amino and hydroxy groups in the molecule creates possibilities for hydrogen bonding, potentially affecting its solubility characteristics and interactions with biological systems. The methyl ester functional group introduces an electrophilic site that could be relevant for certain chemical reactions or biological interactions. The positioning of the hydroxy group at the 2-position (ortho) on the benzene ring distinguishes this compound from similar derivatives that have the hydroxy group at different positions .
Physical and Chemical Properties
While comprehensive physical property data for this specific compound is limited in the available research literature, several properties can be inferred from its structure and chemical composition. As a hydrochloride salt, the compound is expected to exhibit increased water solubility compared to its free base form, which is a common characteristic of amine hydrochlorides. The crystalline salt form also typically provides greater stability for storage and handling purposes.
The presence of the hydroxy group at the ortho position creates potential for intramolecular hydrogen bonding, which may influence the compound's reactivity and stability. The compound contains multiple functional groups (amino, hydroxy, ester) that serve as potential sites for chemical reactions, making it versatile for chemical modifications and derivatization.
Table 1: Key Physical and Chemical Properties of Benzeneacetic acid, a-amino-2-hydroxy-, methyl ester, hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H12ClNO3 | |
| Molecular Weight | 217.65 g/mol | |
| CAS Number | 158840-52-9 | |
| Physical State | Presumed solid (salt form) | |
| Solubility | Enhanced water solubility (as HCl salt) | |
| IUPAC Name | methyl 2-amino-2-(2-hydroxyphenyl)acetate;hydrochloride |
Isomeric Forms
An important structural consideration for this compound is the potential existence of isomeric forms. The alpha carbon in the molecule is a stereogenic center, potentially giving rise to (R) and (S) enantiomers with different three-dimensional arrangements. The search results indicate that specific isomeric forms, such as the (αR)- isomer (CAS: 191599-62-9), have been isolated and characterized . This suggests that stereochemistry plays an important role in the compound's properties and potential applications, as different enantiomers may exhibit different biological activities or chemical behaviors .
Research Applications and Pharmacological Significance
| CAS Number | Isomer | Purity | Package Size | Price (¥) | Availability |
|---|---|---|---|---|---|
| 191599-62-9 | (αR)- | 97% | 5g | 2,000.00 | In stock |
| 191599-62-9 | (αR)- | 97% | 25g | 4,000.00 | In stock |
| 158840-52-9 | Unspecified | Not specified | Not specified | Not specified | Research use only |
Structural Comparison with Related Compounds
Stereoisomers
Stereoisomerism is another important aspect of structural diversity for this compound. The alpha carbon in Benzeneacetic acid, a-amino-2-hydroxy-, methyl ester, hydrochloride is a stereogenic center that can exist in (R) or (S) configurations. The search results indicate that specific stereoisomers, such as the (αR)- isomer, have been isolated and characterized with distinct CAS numbers (191599-62-9) .
This stereochemical variation is significant because enantiomers can exhibit dramatically different biological activities despite having identical chemical formulas and connectivity. For pharmaceutical and biological research, understanding the stereochemical purity and configuration of the compound is essential for reproducible results and accurate interpretation of structure-activity relationships .
Table 3: Comparison of Related Structural Variants
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|
| Benzeneacetic acid, a-amino-2-hydroxy-, methyl ester, hydrochloride | 158840-52-9 | C9H12ClNO3 | 217.65 g/mol | 2-hydroxy (ortho) position |
| Benzeneacetic acid, a-amino-2-hydroxy-, methyl ester, hydrochloride, (αR)- | 191599-62-9 | C9H12ClNO3 | 217.65 g/mol | (R) configuration at alpha carbon |
| Methyl 2-amino-2-(4-hydroxyphenyl)acetate | 43189-12-4 | C9H11NO3 | 181.19 g/mol | 4-hydroxy (para) position, not HCl salt |
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